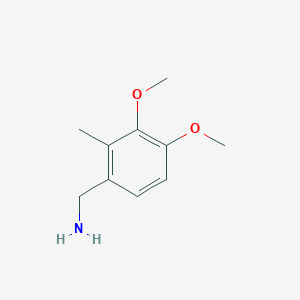

(3,4-Dimethoxy-2-methylphenyl)methanamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3,4-dimethoxy-2-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-5H,6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZUWMGYGQNTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Regioselective Formylation:

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and is particularly suitable for this transformation. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The electrophilic Vilsmeier reagent then attacks the activated aromatic ring. In the case of 1,2-dimethoxy-3-methylbenzene, the directing effects of the two methoxy (B1213986) groups and the methyl group favor electrophilic substitution at the C4 position, leading to the desired intermediate, 3,4-dimethoxy-2-methylbenzaldehyde.

| Reaction | Starting Material | Reagents | Product | Key Features |

|---|

| Vilsmeier-Haack Formylation | 1,2-dimethoxy-3-methylbenzene | 1. POCl₃, DMF 2. H₂O | 3,4-dimethoxy-2-methylbenzaldehyde | High regioselectivity for electron-rich arenes. |

Reductive Amination:

Purification and Isolation Techniques

After the synthesis, the crude product of this compound needs to be purified to remove any unreacted starting materials, reagents, and byproducts. The basic nature of the amine group influences the choice of purification methods.

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at all temperatures or remain dissolved at low temperatures.

For benzylamines, which can be liquids or solids at room temperature, direct recrystallization might be possible using a suitable organic solvent or a mixture of solvents. Common solvents for recrystallizing amines include ethanol, methanol (B129727), and mixtures like ethanol/water or ether/hexane (B92381). rochester.edu

Given the basicity of the amine, a useful strategy for purification is to convert it into a salt by reacting it with an acid (e.g., hydrochloric acid, sulfuric acid). These amine salts are often crystalline solids with different solubility properties than the free base, which can facilitate their purification by recrystallization from polar solvents like water or ethanol-water mixtures. google.comresearchgate.net After purification, the free amine can be regenerated by neutralization with a base.

Silica (B1680970) gel chromatography is a versatile and widely used method for the purification of organic compounds. rochester.edu It separates components of a mixture based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For the purification of amines on silica gel, special considerations are often necessary due to the basic nature of the amine, which can lead to strong interactions with the acidic silica gel, resulting in poor separation and "streaking" of the compound on the column. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is often added to the eluent system. rochester.eduwordpress.com

Common eluent systems for the chromatography of aromatic amines on silica gel include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). rochester.educommonorganicchemistry.com For more polar amines, a system containing methanol in dichloromethane (B109758) is often effective. rochester.edu

| Technique | Stationary Phase | Typical Mobile Phase/Solvent | Considerations for Amines |

|---|---|---|---|

| Recrystallization | N/A | Ethanol, Methanol, Ethanol/Water, Ether/Hexane | Can be converted to a salt (e.g., hydrochloride) for easier crystallization. google.comresearchgate.net |

| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Addition of a small amount of base (e.g., triethylamine, ammonia) to the eluent is often required to prevent streaking. rochester.eduwordpress.com |

Reactivity and Chemical Transformations of 3,4 Dimethoxy 2 Methylphenyl Methanamine

Functionalization of the Primary Amine Moiety

The primary amine group (-NH2) is a key site for chemical modification, readily undergoing reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases and sulfonamides. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.

Acylation Reactions and Derivative Formation

Acylation of the primary amine on (3,4-Dimethoxy-2-methylphenyl)methanamine involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or triethylamine (B128534), is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The general transformation is as follows:

Reactants: this compound, Acyl Halide (R-CO-Cl) or Acid Anhydride ((R-CO)2O)

Product: N-acyl-(3,4-dimethoxy-2-methylphenyl)methanamine (an amide)

Byproduct: HCl or R-COOH

While this is a standard reaction for primary amines, specific literature detailing the acylation of this compound is not extensively documented in publicly available research. However, the reaction is expected to proceed efficiently under standard acylation conditions.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Name |

|---|---|

| Acetyl chloride | N-((3,4-Dimethoxy-2-methylphenyl)methyl)acetamide |

| Benzoyl chloride | N-((3,4-Dimethoxy-2-methylphenyl)methyl)benzamide |

Alkylation Reactions

Alkylation of the primary amine can occur through reaction with alkyl halides. This reaction can be difficult to control, often resulting in a mixture of products. The primary amine can be converted into a secondary amine, which can then be further alkylated to a tertiary amine, and finally to a quaternary ammonium (B1175870) salt. The degree of alkylation depends on the stoichiometry of the reactants and the reaction conditions.

The stepwise reaction with an alkyl halide (R-X) proceeds as:

Primary Amine → Secondary Amine: C₁₀H₁₅NO + R-X → [C₁₀H₁₄N(R)H₂]⁺X⁻ → C₁₀H₁₄N(R)H + HX

Secondary Amine → Tertiary Amine: C₁₀H₁₄N(R)H + R-X → [C₁₀H₁₄N(R)₂H]⁺X⁻ → C₁₀H₁₄N(R)₂ + HX

Tertiary Amine → Quaternary Salt: C₁₀H₁₄N(R)₂ + R-X → [C₁₀H₁₄N(R)₃]⁺X⁻

To achieve mono-alkylation, reductive amination is often a preferred method, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent.

Schiff Base Formation and Subsequent Transformations

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.govjconsortium.com The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. jconsortium.com This intermediate then undergoes acid- or base-catalyzed dehydration to yield the final imine product. jconsortium.com This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. jconsortium.com

The general reaction is:

Reactants: this compound, Aldehyde (R-CHO) or Ketone (R-CO-R')

Product: Schiff Base (Imine)

Byproduct: Water

Schiff bases are valuable intermediates in organic synthesis and can undergo further transformations, such as reduction to form secondary amines or participation in cycloaddition reactions. nih.gov

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | (E)-N-(benzylidene)-1-(3,4-dimethoxy-2-methylphenyl)methanamine |

| Acetone | N-((3,4-dimethoxy-2-methylphenyl)methyl)propan-2-imine |

Sulfonamide Synthesis

The reaction of this compound with a sulfonyl chloride in the presence of a base yields a sulfonamide. ekb.egresearchgate.net This is a widely used method for synthesizing this important class of compounds. ijarsct.co.in The reaction typically involves an aryl sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, and a base like pyridine or aqueous sodium hydroxide (B78521) to neutralize the hydrochloric acid formed. ekb.egresearchgate.net The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The general reaction is:

Reactants: this compound, Aryl Sulfonyl Chloride (Ar-SO₂Cl)

Product: N-((3,4-dimethoxy-2-methylphenyl)methyl)arylsulfonamide

Byproduct: HCl

Table 3: Representative Sulfonamide Synthesis

| Sulfonyl Chloride | Product Name |

|---|---|

| p-Toluenesulfonyl chloride | N-((3,4-dimethoxy-2-methylphenyl)methyl)-4-methylbenzenesulfonamide |

| Benzenesulfonyl chloride | N-((3,4-dimethoxy-2-methylphenyl)methyl)benzenesulfonamide |

Reactions Involving the Substituted Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two methoxy (B1213986) groups and one methyl group.

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of an electrophilic aromatic substitution reaction is determined by the directing effects of the substituents already present on the benzene (B151609) ring. uomustansiriyah.edu.iqmsu.edu Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. libretexts.orglibretexts.org

The substituents on the this compound ring are:

-CH₃ (at C-2): A weakly activating group that directs ortho and para.

-OCH₃ (at C-3 and C-4): Strongly activating groups that direct ortho and para. libretexts.org

-CH₂NH₂ (at C-1): The aminomethyl group is weakly activating due to the inductive effect of the alkyl chain. Under the acidic conditions often used for EAS reactions, the amine can be protonated to form -CH₂NH₃⁺, which would be a deactivating, meta-directing group. However, the powerful activating effects of the methoxy and methyl groups are expected to dominate the ring's reactivity.

The available positions for substitution on the ring are C-5 and C-6.

Position C-5: This position is ortho to the strongly activating methoxy group at C-4.

Position C-6: This position is ortho to the methyl group at C-2 and the C-1 aminomethyl group, and also ortho to the methoxy group at C-3.

The combined directing influence of the three activating groups (-CH₃, and two -OCH₃) strongly favors substitution at the remaining open positions, C-5 and C-6. The powerful ortho-directing effect of the methoxy groups suggests that these positions are highly susceptible to electrophilic attack. Steric hindrance may play a role in determining the ratio of substitution at C-5 versus C-6, with the C-5 position being slightly less hindered. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to yield a mixture of 5- and 6-substituted products. chemguide.co.uklibretexts.org

Table 4: Analysis of Substituent Directing Effects

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH₂NH₂ | C-1 | Weakly Activating | Ortho, Para |

| -CH₃ | C-2 | Activating | Ortho, Para |

| -OCH₃ | C-3 | Strongly Activating | Ortho, Para |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of this compound itself is not common, the corresponding aryl halides or triflates derived from this scaffold are potential substrates for such transformations. The Suzuki-Miyaura coupling, for instance, pairs an organoboron compound with an organohalide. wikipedia.org

The reactivity of aryl halides in these reactions is heavily influenced by the electronic nature of the aromatic ring. Aryl halides with electron-withdrawing groups typically react more readily than those with electron-donating groups. yonedalabs.com The aromatic core of this compound is highly electron-rich due to two methoxy groups and a methyl group. Consequently, the corresponding aryl halides (e.g., a bromo-substituted derivative) would be expected to undergo oxidative addition to the palladium(0) catalyst at a slower rate compared to electron-deficient systems. yonedalabs.com However, the use of specialized ligands, such as bulky, electron-rich phosphines or N-heterocyclic carbenes, can facilitate the coupling of these challenging, electron-rich substrates. wikipedia.org

In a hypothetical Suzuki-Miyaura reaction to form a biaryl structure, a halogenated derivative of this compound would be coupled with a boronic acid or ester. The key steps of the catalytic cycle include oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyonedalabs.com

Table 1: Key Steps in a Hypothetical Suzuki-Miyaura Coupling

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the functionalized (3,4-Dimethoxy-2-methylphenyl) derivative, forming a Pd(II) complex. This step can be rate-limiting for electron-rich substrates. |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. |

| Reductive Elimination | The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. |

Similarly, benzylic halides derived from this compound could participate in Suzuki-Miyaura couplings, although the mechanism differs, with oxidative addition often proceeding with inversion of stereochemistry. nih.govharvard.edu

Oxidation and Reduction Chemistry of the Aromatic Core

The electron-rich nature of the 2,3-dimethoxytoluene (B57066) core in this compound makes it susceptible to specific oxidative and reductive transformations.

Oxidation: Aromatic ethers are prone to oxidative cleavage, particularly O-demethylation. Studies on related dimethoxy-substituted compounds, such as 3',4'-dimethoxyflavone, have shown that they can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated products via O-demethylation. nih.gov While this is a biological process, it highlights the potential for chemical reagents to effect similar transformations. Strong oxidizing agents can potentially lead to the formation of quinone-like structures, a common reaction for hydroquinone (B1673460) dimethyl ethers. The specific regioselectivity of such an oxidation would be influenced by the combined directing effects of the methoxy, methyl, and aminomethyl substituents.

Reduction: The aromatic core of this compound is resistant to catalytic hydrogenation under standard conditions that would, for example, reduce an imine. To reduce the aromatic ring itself, more forcing conditions or specific dissolving metal reductions are required. The Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent) is a classic method for the partial reduction of electron-rich aromatic rings. For a dimethoxy-substituted benzene ring, this reaction typically yields a 1,4-cyclohexadiene (B1204751) derivative. The precise structure of the product would depend on the regioselectivity of protonation of the intermediate radical anion, which is governed by the electronic influence of the ring substituents.

This compound as a Key Building Block in Complex Molecule Synthesis

The structural motif of this compound is embedded in or serves as a precursor to several complex alkaloids, particularly those featuring an isoquinoline (B145761) or isoindolone core.

A prominent example is the synthesis of isoindolobenzazepine alkaloids like lennoxamine (B1248200) . Synthetic routes toward lennoxamine and its analogues often start from closely related precursors such as 2,3-dimethoxybenzoic acid or its derivatives. researchgate.netjst.go.jpresearchgate.net These starting materials can be elaborated to construct the characteristic fused ring system of the alkaloid. The this compound scaffold provides the foundational aromatic ring and a benzylic carbon that becomes incorporated into the heterocyclic portion of the final molecule.

Another important reaction for building complex heterocyclic structures from aromatic amines is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. ebrary.netresearchgate.netquimicaorganica.org While the direct substrate is a phenethylamine (B48288) rather than a benzylamine (B48309), the high electron density of the aromatic ring in this compound is precisely the feature that facilitates the key electrophilic aromatic substitution step in this type of cyclization. ebrary.net Therefore, derivatives of the title compound are ideal precursors for constructing substituted tetrahydroisoquinoline systems, which are central to a vast number of alkaloids. thieme-connect.de

Protecting Group Chemistry Relevant to this compound and its Derivatives

The primary amine of this compound often requires protection during multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the orthogonality of its removal.

Common protecting groups for the amine functionality include carbamates and sulfonamides.

Carbobenzyloxy (Cbz or Z) group: Introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The Cbz group is stable to a wide range of non-reductive conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), making it a versatile choice. tcichemicals.comorganic-chemistry.org

p-Methoxybenzyl (PMB) and 3,4-Dimethoxybenzyl (DMB) groups: These can be installed on the nitrogen via reductive amination or reaction with the corresponding benzyl halide. A key advantage of these groups is their lability under oxidative or specific acidic conditions. They can be cleaved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN). chem-station.comtotal-synthesis.com The DMB group is generally more acid-labile than the PMB group, allowing for selective deprotection. chem-station.comnih.gov This oxidative removal provides an orthogonal deprotection strategy to the hydrogenolysis used for Cbz groups.

Tosyl (Ts) group: A robust protecting group formed by reacting the amine with tosyl chloride. It is stable to strongly acidic and oxidative conditions. Cleavage typically requires harsh reductive conditions, such as sodium in liquid ammonia.

The stability and deprotection conditions for these common amine protecting groups are summarized below.

Table 2: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Structure | Common Cleavage Reagents | Stability Profile |

| Carbobenzyloxy (Cbz) | H₂, Pd/C; HBr/AcOH | Stable to base, mild acid, and many oxidizing/reducing agents. | |

| p-Methoxybenzyl (PMB) | DDQ, CAN, TFA | Labile to strong acid and oxidative conditions. More stable than DMB. | |

| 3,4-Dimethoxybenzyl (DMB) | DDQ, CAN, mild acid (e.g., TFA) | Labile to mild acid and oxidative conditions. nih.gov | |

| Tosyl (Ts) | Na/NH₃(l), HBr/phenol | Very stable to acid, base, and oxidation. Requires strong reducing conditions. |

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethoxy 2 Methylphenyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

While specific experimental spectra for (3,4-Dimethoxy-2-methylphenyl)methanamine are not widely published, a detailed prediction of its ¹H and ¹³C NMR chemical shifts can be derived from established principles and data from analogous structures. The electron-donating effects of the two methoxy (B1213986) groups and the methyl group significantly influence the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aminomethyl group, the ring methyl group, and the two methoxy groups. The two aromatic protons are adjacent and would likely appear as doublets due to ortho-coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

|---|---|---|---|

| Ar-H5 | ~6.85 | d | Aromatic proton ortho to H-6. |

| Ar-H6 | ~6.75 | d | Aromatic proton ortho to H-5, shielded by adjacent electron-donating groups. |

| -CH₂NH₂ | ~3.80 | s | Benzylic protons adjacent to an amine group. |

| 4-OCH₃ | ~3.88 | s | Methoxy group protons at the C-4 position. |

| 3-OCH₃ | ~3.85 | s | Methoxy group protons at the C-3 position. |

| 2-CH₃ | ~2.15 | s | Methyl group protons on the aromatic ring. |

| -NH₂ | ~1.50 | s (broad) | Amine protons, often broad and subject to exchange. |

Predicted ¹³C NMR Spectral Data: The carbon spectrum will reflect the ten unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are particularly influenced by the positions of the methoxy and methyl substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

|---|---|---|

| C-1 | ~135.0 | Quaternary aromatic carbon attached to the aminomethyl group. |

| C-2 | ~125.0 | Quaternary aromatic carbon attached to the methyl group. |

| C-3 | ~148.0 | Aromatic carbon attached to a methoxy group, deshielded. |

| C-4 | ~147.5 | Aromatic carbon attached to a methoxy group, deshielded. |

| C-5 | ~112.0 | Aromatic CH, shielded by electron-donating groups. |

| C-6 | ~115.0 | Aromatic CH, shielded by electron-donating groups. |

| -CH₂NH₂ | ~40.0 | Benzylic carbon attached to the amine group. |

| 4-OCH₃ | ~56.0 | Carbon of the methoxy group at C-4. |

| 3-OCH₃ | ~55.8 | Carbon of the methoxy group at C-3. |

| 2-CH₃ | ~16.0 | Carbon of the methyl group at C-2. |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the aromatic protons at H-5 and H-6, confirming their ortho relationship. A correlation might also be seen between the -CH₂- and -NH₂ protons, depending on the solvent and exchange rate.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This would definitively link the proton signals to their corresponding carbon signals, for example:

The aromatic proton signal at ~6.85 ppm would correlate to the carbon signal at ~112.0 ppm (C-5).

The benzylic proton signal at ~3.80 ppm would correlate to the carbon signal at ~40.0 ppm (-CH₂NH₂).

The methyl proton signal at ~2.15 ppm would correlate to the carbon signal at ~16.0 ppm (2-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations), which is crucial for mapping the molecular skeleton. Key HMBC correlations would include:

The benzylic protons (-CH₂) showing correlations to the quaternary aromatic carbons C-1 and C-2, as well as the protonated carbon C-6.

The ring methyl protons (2-CH₃) showing correlations to C-1, C-2, and C-3, confirming their position.

The methoxy protons (3-OCH₃ and 4-OCH₃) correlating to their respective attachment points on the aromatic ring (C-3 and C-4).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₀H₁₅NO₂. This corresponds to a calculated monoisotopic mass of 181.11028 Da. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺.

Molecular Formula: C₁₀H₁₅NO₂

Monoisotopic Mass: 181.11028 Da

Predicted m/z for [M+H]⁺: 182.11756 Da uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions, which provides valuable structural information. For protonated benzylamines, the most common fragmentation pathway is the cleavage of the Cα-Cβ bond (benzylic cleavage), as this results in the formation of a stable, resonance-stabilized benzyl (B1604629) cation. nih.govresearchgate.net

In the case of this compound, the primary fragmentation of the [M+H]⁺ ion (m/z 182.1) is expected to be the loss of ammonia (B1221849) (NH₃) or the homolytic cleavage of the C-C bond adjacent to the phenyl ring. The most characteristic fragmentation would be the formation of the substituted benzyl cation.

Precursor Ion: [C₁₀H₁₅NO₂ + H]⁺, m/z = 182.1

Major Fragmentation Pathway: Benzylic cleavage leading to the loss of the aminomethyl radical (•CH₂NH₂).

Key Fragment Ion: The highly stable 3,4-dimethoxy-2-methylbenzyl cation at m/z 151.07 . This ion would be the most prominent peak in the MS/MS spectrum.

Other Potential Fragments: A fragment corresponding to the iminium ion [CH₂NH₂]⁺ at m/z 30.03 may also be observed. Subsequent fragmentation of the benzyl cation could involve the loss of a methyl radical (•CH₃) from one of the methoxy groups.

Ion mobility-mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion. The Collision Cross Section (CCS) is a measure of the ion's rotational average projected area and is a characteristic physicochemical property. While experimental CCS data is not available, predicted values can be calculated using computational models. These values are useful for increasing confidence in compound identification. uni.lu

Predicted CCS values for various adducts of this compound have been calculated and provide a reference for its identification in complex mixtures. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 182.11756 | 138.4 |

| [M+Na]⁺ | 204.09950 | 147.3 |

| [M+K]⁺ | 220.07344 | 145.8 |

| [M+NH₄]⁺ | 199.14410 | 158.7 |

| [M-H]⁻ | 180.10300 | 142.3 |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound provides a unique "vibrational fingerprint," confirming the presence of its key structural features.

The primary amine (-NH₂) group is typically characterized by two N-H stretching bands in the region of 3500-3300 cm⁻¹. nih.gov The methoxy groups (-OCH₃) are identified by their characteristic C-O stretching vibrations, which typically appear as strong bands in the 1260-1000 cm⁻¹ region. The aromatic ring gives rise to several characteristic bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 2950-2850 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3500 - 3300 |

| Primary Amine | N-H Bend | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aliphatic Groups | C-H Stretch | 2950 - 2850 |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A study of a related compound, 2-methoxy-5-((phenylamino)methyl)phenol, which also features an aminomethyl and methoxy-substituted ring, revealed a monoclinic crystal system. mdpi.com It is plausible that this compound would crystallize in a similar system, governed by hydrogen bonding and van der Waals forces.

Table 2: Representative Crystallographic Data for a Related Substituted Aniline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9500 |

| b (Å) | 10.9670 |

| c (Å) | 11.0740 |

| α (°) | 90 |

| β (°) | 99.85 |

| γ (°) | 90 |

Data is for a representative benzophenone (B1666685) analogue to illustrate typical parameters. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the benzene (B151609) ring.

The benzene chromophore itself exhibits characteristic absorption bands. The presence of substituents on the ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these bands. The methoxy (-OCH₃) and aminomethyl (-CH₂NH₂) groups are both considered auxochromes—electron-donating groups that, when attached to a chromophore, cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated π-system through the lone pair of electrons on the oxygen and nitrogen atoms.

Therefore, this compound is expected to show absorption maxima at longer wavelengths compared to unsubstituted benzene. The spectrum would likely display bands characteristic of substituted benzenes, typically in the 200-300 nm range. science-softcon.de

Table 3: Typical UV Absorption Maxima (λmax) for Related Chromophores in a Non-polar Solvent

| Compound | λmax (nm) |

|---|---|

| Benzene | ~255 |

| Toluene | ~261 |

| Anisole (Methoxybenzene) | ~269 |

Elemental Analysis for Compositional Verification (C, H, N)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is essential for verifying the empirical formula of a newly synthesized substance and confirming its purity. uni.lu

For this compound, the molecular formula is C₁₀H₁₅NO₂. uni.lu Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. In a typical experimental setting, a sample of the compound is combusted, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the percentages of C, H, and N. The experimental values for a pure sample should align closely with the calculated theoretical values, generally within a ±0.4% margin.

**Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₅NO₂) **

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 66.27% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 8.34% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.73% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.66% |

| Total | | | | 181.235 | 100.00% |

Computational and Theoretical Chemistry Studies of 3,4 Dimethoxy 2 Methylphenyl Methanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and the distribution of electrons within it. These calculations solve approximations of the Schrödinger equation to find the lowest energy state of the molecule.

Detailed research findings from such calculations reveal precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. The electronic structure is often visualized through Molecular Electrostatic Potential (MEP) maps, which use color coding to show regions of positive and negative electrostatic potential. researchgate.net Red areas, indicating electron-rich regions, are susceptible to electrophilic attack, while blue areas, indicating electron-deficient regions, are prone to nucleophilic attack. researchgate.net For (3,4-Dimethoxy-2-methylphenyl)methanamine, the nitrogen atom of the amine group and the oxygen atoms of the methoxy (B1213986) groups are expected to be electron-rich regions.

Furthermore, atomic charges, such as those calculated via Mulliken population analysis, provide a quantitative measure of the electron distribution, indicating which atoms are electron-deficient or electron-rich. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is illustrative of typical results from quantum chemical calculations and is based on standard values for similar molecular fragments.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C(aromatic)-C(aromatic) | 1.39 - 1.41 | |

| C(aromatic)-C(methyl) | 1.51 | |

| C(aromatic)-C(methanamine) | 1.52 | |

| C(aromatic)-O(methoxy) | 1.37 | |

| C(methanamine)-N | 1.47 | |

| **Bond Angles (°) ** | ||

| C-C-C (in ring) | 118 - 121 | |

| C(ring)-C(ring)-C(methyl) | 121 | |

| C(ring)-C(ring)-C(methanamine) | 120 | |

| C(ring)-O-C(methoxy) | 118 | |

| C(ring)-C(methanamine)-N | 112 |

Density Functional Theory (DFT) Investigations of Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their reactivity. nih.gov The B3LYP hybrid functional is a popular choice within DFT as it often provides a good balance between accuracy and computational cost for organic molecules. chemrxiv.orgepstem.net

DFT studies focus on global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov Other calculated descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, which collectively help in rationalizing the chemical reactivity patterns of a molecule. chemrxiv.orgnih.gov

DFT can also be employed to model reaction pathways, for instance, by locating transition state structures. researchgate.net This allows for the calculation of activation energies, providing a theoretical basis for understanding reaction kinetics and mechanisms, such as those involved in cycloadditions or C-H activation. researchgate.netpku.edu.cn

Table 2: Calculated Global Reactivity Descriptors for this compound using DFT (B3LYP) Note: These values are representative examples for a molecule of this class and serve to illustrate the output of DFT calculations.

| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -5.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | -0.25 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | 5.60 | Indicates chemical reactivity and stability. |

| Ionization Potential | IP | 5.85 | Energy required to remove an electron. |

| Electron Affinity | EA | 0.25 | Energy released when an electron is added. |

| Electronegativity | χ | 3.05 | Tendency to attract electrons. |

| Chemical Hardness | η | 2.80 | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 1.66 | A measure of electrophilic power. |

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape. researchgate.net

By simulating the molecule's behavior over a period (from picoseconds to microseconds), MD can identify various low-energy conformers (different spatial arrangements of the atoms) and the transition pathways between them. chemrxiv.org This analysis helps to understand which shapes the molecule is most likely to adopt under certain conditions. The results are often analyzed by tracking properties like the root-mean-square deviation (RMSD) of atomic positions over time, which indicates structural stability or variability. researchgate.net This information is critical as the specific conformation of a molecule can significantly influence its physical properties and interactions with other molecules.

Table 3: Illustrative Conformational Analysis of this compound Note: This table provides a hypothetical example of results from a conformational search, showing different orientations of the key side chains.

| Conformer ID | Dihedral Angle 1 (C-C-C-N) | Dihedral Angle 2 (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 65° (gauche) | 180° (anti) | 0.00 | 65 |

| 2 | 180° (anti) | 180° (anti) | 0.85 | 25 |

| 3 | 65° (gauche) | 0° (syn) | 1.50 | 9 |

| 4 | 180° (anti) | 0° (syn) | 2.45 | 1 |

Structure-Activity/Property Relationship (SAR/SPR) Modeling in Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a molecule with its activity or a specific physical property. nih.gov In a non-clinical context, these models can predict properties like boiling point, solubility, or chromatographic retention time based on calculated molecular descriptors.

The descriptors used in these models are often derived from the computational methods described above (e.g., quantum chemical or DFT calculations). They can include electronic properties (like dipole moment or HOMO/LUMO energies), steric properties (molecular volume or surface area), and hydrophobic properties (like the partition coefficient, LogP). nih.gov By building a mathematical model from a set of known compounds, the properties of new or untested molecules like this compound can be predicted before they are synthesized. mdpi.com

Table 4: Example of a Hypothetical QSPR Model for Predicting a Physicochemical Property Note: This table illustrates a simplified linear regression model predicting a property (e.g., aqueous solubility) based on calculated molecular descriptors.

| Dependent Property | Model Equation | R² |

| LogS (Aqueous Solubility) | LogS = 2.5 - (0.7 * LogP) + (0.05 * Dipole Moment) - (0.01 * Molecular Surface Area) | 0.88 |

| Descriptor | Description | Hypothetical Value for Compound |

| LogP | Octanol-water partition coefficient | 1.95 |

| Dipole Moment | Measure of molecular polarity (Debye) | 2.1 D |

| Molecular Surface Area | Total surface area of the molecule (Ų) | 210 Ų |

Sophisticated Analytical Methodologies for Detection and Quantification of 3,4 Dimethoxy 2 Methylphenyl Methanamine

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like (3,4-Dimethoxy-2-methylphenyl)methanamine. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and detection.

Method Development: A typical approach for this compound involves reversed-phase chromatography, which is well-suited for moderately polar molecules. The selection of a stationary phase, mobile phase composition, flow rate, and detector are critical steps. A C18 column is often the initial choice due to its versatility in separating a wide range of compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is varied during the run, is frequently employed to ensure the efficient elution of the target analyte and any potential impurities. Detection is commonly performed using a UV detector, as the phenyl ring in the compound's structure allows for strong absorbance at specific wavelengths, typically around 225 nm.

Validation: Once a suitable method is developed, it must be validated according to established guidelines to ensure its reliability, accuracy, and precision. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Table 2: Typical HPLC Validation Parameters

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile and semi-volatile compounds.

Applications: For a compound like this compound, which contains a primary amine group, direct analysis by GC can sometimes be challenging due to potential interactions with the stationary phase, leading to peak tailing and poor resolution. To overcome this, chemical derivatization is often employed. This process involves converting the polar amine group into a less polar and more volatile derivative. Common derivatizing agents for amines include silylating agents (e.g., BSTFA), acylating agents, or alkylating agents. This step not only improves the chromatographic properties but can also lead to the formation of characteristic fragment ions in the mass spectrometer, aiding in structural elucidation. mdpi.com

In some cases, analysis without derivatization is possible, particularly with the use of shorter analytical columns which reduce the residence time of the analyte in the column and minimize thermal degradation. nih.gov The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the compound. For substituted phenethylamines, characteristic fragmentation often involves cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain. mdpi.comresearchgate.netnih.gov The resulting mass spectrum serves as a chemical fingerprint for definitive identification.

Table 3: General GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temp 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. These stereoisomers can exhibit different pharmacological and toxicological properties. Therefore, the assessment of enantiomeric purity is crucial. Chiral chromatography is the primary technique used for the separation and quantification of enantiomers. nih.gov

Methodology: This separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including phenethylamines. chromforum.orggoogle.com These CSPs are often coated or immobilized on a silica (B1680970) support. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase is critical and can significantly influence the separation efficiency.

Table 4: Illustrative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV at an appropriate wavelength |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Applications: For the analysis of this compound, which is a basic compound and will be positively charged in an acidic buffer, Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, separation occurs in a simple buffer-filled capillary. A more versatile approach for both the parent compound and any neutral impurities is Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the micelles. The use of chiral selectors, such as cyclodextrins, in the buffer can also enable the enantiomeric separation of chiral compounds like this compound by CE. nih.gov

Table 5: Potential Capillary Electrophoresis (MEKC) Parameters

| Parameter | Condition |

| Capillary | Fused-silica capillary |

| Background Electrolyte (BGE) | Borate or Phosphate buffer containing a surfactant (e.g., SDS) |

| Applied Voltage | 15 - 25 kV |

| Temperature | 25 °C |

| Detection | UV-Vis Detector |

| Injection | Hydrodynamic or Electrokinetic |

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Fine Chemicals

The primary application of (3,4-Dimethoxy-2-methylphenyl)methanamine and its close structural analogs lies in its role as a crucial intermediate in the synthesis of fine chemicals, particularly pharmaceuticals. The dimethoxyphenyl moiety is a common feature in many biologically active compounds.

Closely related compounds, such as 3,4-dimethoxyphenethylamine, are pivotal intermediates for cardiovascular drugs like verapamil (B1683045) and bevantolol. google.com These compounds are also essential starting materials for the synthesis of synthetic alkaloids and certain therapeutic agents for cancer treatment. google.com The production technology for these intermediates is well-established, highlighting their industrial importance. google.com

Furthermore, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer activities. nih.gov This research underscores the utility of the 3,4-dimethoxyphenylamine scaffold in the development of new therapeutic agents. The synthesis of various substituted aryl benzylamines has also been explored for their potent and selective inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase type 3, indicating the broad therapeutic potential of this class of compounds. nih.gov The synthesis of these complex molecules often involves multi-step processes where the substituted benzylamine (B48309) is a key building block. nih.govgoogle.com

Table 1: Examples of Fine Chemicals Synthesized from Related Dimethoxyphenylamine Precursors

| Precursor Compound | Resulting Fine Chemical/Drug Class | Therapeutic Area |

| 3,4-Dimethoxyphenethylamine | Verapamil, Bevantolol | Cardiovascular |

| 3,4-Dimethoxyphenethylamine | Synthetic Alkaloids | Various |

| 2-(3,4-Dimethoxyphenyl)ethylamine Derivatives | Antiulcer Agents | Gastroenterology |

| Substituted Aryl Benzylamines | 17β-HSD3 Inhibitors | Hormonal Disorders |

Potential in Polymer and Functional Material Design

The unique properties of the dimethoxy-substituted aromatic ring make this compound a promising candidate for the design of novel polymers and functional materials. While direct applications of this specific compound are not yet widely documented, the use of structurally similar molecules provides strong indications of its potential.

The amine functionality of this compound allows it to be incorporated into polymer backbones or as pendant groups, which can then be further modified. This "post-polymerization modification" is a powerful strategy for creating libraries of functional polymers with tailored properties for specific applications, such as ion exchange membranes. osti.govscirp.org For example, copolymers containing reactive esters can be quantitatively substituted with a wide variety of primary amines to create diverse functional materials. osti.gov

In the realm of electroluminescent devices and organic light-emitting diodes (OLEDs), aromatic amines are fundamental components. While specific use of this compound in OLEDs is not explicitly detailed in available literature, multifunctional derivatives of dimethoxy-substituted triphenylamine (B166846) are being explored for these applications. amanote.com The electron-donating nature of the dimethoxy groups can be beneficial for the performance of materials used in the light-emitting layers of OLEDs. bohrium.comresearchgate.net

Utilization in Catalyst and Ligand Development

The primary amine group in this compound makes it an excellent candidate for the synthesis of ligands for metal-based catalysts. Benzylamines, in general, are known to form stable complexes with various transition metals, which can then be employed in a wide range of catalytic reactions. wikipedia.orgresearcher.life

For instance, palladium-catalyzed reactions, which are crucial in modern organic synthesis, often rely on ligands to modulate the reactivity and selectivity of the metal center. Amines can be readily converted into Schiff bases or other multidentate ligands that can coordinate with metals like palladium. beilstein-journals.org While direct utilization of this compound as a ligand is not extensively reported, the principles of coordination chemistry suggest its high potential in this area. The electronic properties of the dimethoxy-substituted phenyl ring can influence the catalytic activity of the resulting metal complex.

Exploration in Agrochemical and Industrial Chemical Processes

The structural motifs present in this compound are also relevant to the agrochemical industry. Many pesticides and herbicides contain substituted aromatic amines. While specific agrochemicals derived directly from this compound are not prominent in the literature, the broader class of benzylamines serves as important precursors. wikipedia.org

In industrial chemical processes, substituted benzylamines find use in various synthetic routes. For example, the synthesis of 2,4-dimethoxybenzylamine, an isomer of the title compound, is well-documented and highlights the industrial relevance of such molecules as intermediates for more complex products. google.comgoogle.com These amines can be involved in the production of a range of chemicals, from pharmaceuticals to specialty polymers.

Interactions with Biological Systems at a Molecular Level Non Clinical Investigations

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoenzymes)

No specific studies detailing the inhibitory effects of "(3,4-Dimethoxy-2-methylphenyl)methanamine" on carbonic anhydrase isoenzymes or any other enzyme systems were identified. While research exists on the enzyme inhibition profiles of structurally related molecules containing a dimethoxy- or trimethoxy-phenyl moiety, this data does not directly apply to the subject compound and is therefore excluded from this report to maintain strict adherence to the specified scope.

Receptor Binding and Signaling Pathway Modulation (in vitro or in vivo Animal Models)

There is a lack of available data from in vitro or in vivo animal model studies that characterize the receptor binding profile or the modulation of signaling pathways specifically by "this compound." The scientific literature contains extensive research on how various substituted phenethylamines and benzylamines interact with a wide range of receptors; however, no such detailed investigation has been published for "this compound" itself.

Future Research Directions and Unexplored Avenues for 3,4 Dimethoxy 2 Methylphenyl Methanamine Research

Development of Innovative and Sustainable Synthetic Strategies

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research should prioritize the development of innovative and sustainable methods for the synthesis of (3,4-Dimethoxy-2-methylphenyl)methanamine. This involves moving beyond traditional synthetic routes to embrace principles of green chemistry.

Key areas for investigation include:

Catalytic Approaches: The development of novel catalytic systems, including transition metal catalysts and biocatalysts, could offer more efficient and selective synthetic pathways. rsc.orgrsc.org These methods often proceed under milder reaction conditions, reducing energy consumption and waste generation.

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass is a critical long-term goal for sustainable chemical production. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. rsc.org

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of the synthesis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalytic Reductive Amination | High selectivity, mild conditions, reduced waste | Enzyme screening and engineering |

| Hydrogen Borrowing Catalysis | High atom economy, use of alcohols as starting materials | Development of efficient and recyclable catalysts |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Optimization of reactor design and reaction conditions |

Discovery of Novel Chemical Transformations and Derivatization Pathways

The functional groups present in this compound, namely the primary amine and the electron-rich aromatic ring, offer numerous possibilities for novel chemical transformations and the synthesis of a diverse library of derivatives.

Future research in this area should focus on:

N-Functionalization: Exploring a wide range of reactions at the amino group, such as acylation, alkylation, arylation, and sulfonylation, to generate a variety of amides, secondary and tertiary amines, and sulfonamides. nih.gov

C-H Activation: Investigating the direct functionalization of the aromatic C-H bonds to introduce new substituents onto the phenyl ring, a strategy that offers a more atom-economical approach compared to traditional cross-coupling reactions.

Cyclization Reactions: Designing and exploring intramolecular reactions to construct novel heterocyclic scaffolds incorporating the this compound core.

Polymerization: Investigating the potential of this compound as a monomer for the synthesis of novel polymers with unique properties.

| Derivatization Pathway | Potential Derivative Class | Potential Applications |

| Acylation with Bio-based Acids | Bio-based amides | "Green" polymers, fine chemicals |

| Palladium-catalyzed Buchwald-Hartwig amination | N-Aryl derivatives | Organic electronics, pharmaceuticals |

| Pictet-Spengler Reaction | Tetrahydroisoquinolines | Biologically active compounds |

Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic strategies.

Future mechanistic studies could involve:

Kinetic Studies: Performing detailed kinetic analyses of key synthetic steps to determine reaction orders, rate constants, and activation parameters. ias.ac.in

Isotope Labeling Studies: Utilizing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction and to probe the nature of bond-breaking and bond-forming steps. ias.ac.in

Computational Modeling: Employing quantum chemical calculations to model reaction pathways, identify transition states, and rationalize experimental observations. nih.gov

Spectroscopic Interrogation: Using in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to identify and characterize reaction intermediates.

| Mechanistic Aspect | Investigative Technique | Expected Outcome |

| Rate-determining step in synthesis | Kinetic isotope effect studies | Identification of the slowest step in the reaction pathway |

| Role of catalyst | In-situ spectroscopy and computational modeling | Understanding of catalyst-substrate interactions |

| Formation of byproducts | Reaction monitoring by HPLC-MS | Identification of side reactions and optimization of selectivity |

Expanding Non-Biological Applications and Material Science Innovations

While many amine-containing compounds find applications in the life sciences, there is significant potential for the use of this compound and its derivatives in material science and other non-biological fields. Aromatic amines are known to be valuable precursors in various industrial applications. numberanalytics.com

Potential areas for exploration include:

Corrosion Inhibitors: Investigating the ability of the compound and its derivatives to adsorb onto metal surfaces and protect them from corrosion.

Organic Electronics: Exploring the use of derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Polymers and Resins: Evaluating the potential of this compound as a monomer or curing agent for the development of high-performance polymers and epoxy resins. vedantu.com

Dyes and Pigments: Synthesizing and characterizing azo dyes derived from this amine, which could have applications in the textile and printing industries. vedantu.com

| Application Area | Desired Property | Research Approach |

| Material Science | High thermal stability, conductivity | Synthesis and characterization of polyamides or polyimides |

| Agrochemicals | Herbicidal or pesticidal activity | Synthesis of derivatives and biological screening |

| Industrial Dyes | Intense color and lightfastness | Diazotization and coupling reactions |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process.

Future theoretical studies on this compound should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to calculate molecular geometries, electronic structures, and spectroscopic properties. acs.org

Molecular Dynamics Simulations: Simulating the behavior of the molecule and its derivatives in different environments, such as in solution or at interfaces, to understand intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of derivatives with their chemical or physical properties, which can be used to predict the properties of yet-unsynthesized compounds. acs.org

Reaction Pathway Modeling: Computationally exploring potential reaction mechanisms to predict the feasibility and selectivity of new chemical transformations. nih.gov

| Computational Method | Property to be Predicted | Potential Impact |

| Density Functional Theory (DFT) | Reaction energetics and transition state geometries | Guidance for the design of new synthetic routes |

| Molecular Docking | Binding affinity to material surfaces | Design of more effective corrosion inhibitors |

| QSAR | Spectroscopic properties | Aiding in the identification of new derivatives |

Q & A

What are the recommended safety protocols for handling (3,4-Dimethoxy-2-methylphenyl)methanamine in laboratory settings?

Level: Basic

Answer:

- Personal Protective Equipment (PPE):

- Eye/Face Protection: Use safety goggles and face shields compliant with NIOSH (US) or EN 166 (EU) standards .

- Skin Protection: Wear nitrile or neoprene gloves; inspect gloves prior to use and employ proper removal techniques to avoid contamination. Dispose of contaminated gloves according to lab protocols .

- Body Protection: Use chemical-resistant lab coats or full-body suits, selected based on exposure risk .

- Respiratory Protection: For aerosol exposure, use NIOSH-approved P95 respirators (US) or EN 143-compliant P1 masks (EU). Higher exposure may require OV/AG/P99 respirators .

- Storage: Store in tightly sealed containers in well-ventilated, cool areas (refrigerated if specified) to prevent degradation .

- Environmental Controls: Avoid drainage contamination; use secondary containment for spills .

What synthetic methodologies are documented for the preparation of this compound?

Level: Basic

Answer:

While specific synthetic routes for this compound are not detailed in the provided evidence, analogous methods for structurally similar amines suggest:

- Reductive Amination: Reduction of imines derived from 3,4-dimethoxy-2-methylbenzaldehyde using catalysts like sodium cyanoborohydride .

- Nucleophilic Substitution: Alkylation of ammonia or primary amines with halogenated precursors (e.g., bromomethyl derivatives) under basic conditions .

- Catalytic Hydrogenation: Hydrogenation of nitrile or nitro intermediates in the presence of palladium or nickel catalysts .

Note: Experimental validation, including reaction monitoring via TLC or HPLC, is critical due to potential byproducts .

How should researchers design experiments to resolve contradictions in reported stability data under varying storage conditions?

Level: Advanced

Answer:

- Controlled Stability Studies:

- Statistical Design: Apply factorial designs (e.g., DOE) to identify interactive effects of temperature, humidity, and oxygen exposure .

- Reference Standards: Use certified reference materials (CRMs) to validate analytical methods and minimize instrumental bias .

What analytical techniques are recommended for characterizing the purity of this compound?

Level: Advanced

Answer:

- Chromatography:

- Spectroscopy:

- Validation: Perform spike-and-recovery experiments (80–120% range) and inter-laboratory comparisons to ensure reproducibility .

What are the current gaps in the toxicological profile of this compound, and how can these be addressed experimentally?

Level: Advanced

Answer:

- Identified Gaps: Limited acute toxicity, ecotoxicological, and chronic exposure data (e.g., notes missing bioaccumulation and soil mobility studies) .

- Experimental Strategies:

- In Vitro Assays: Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) on human cell lines (e.g., HepG2) .

- In Vivo Studies: Acute oral toxicity tests in rodent models (OECD 423 guidelines) to determine LD50 values .

- Environmental Impact: Assess biodegradability via OECD 301B (CO2 evolution test) and aquatic toxicity using Daphnia magna .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.